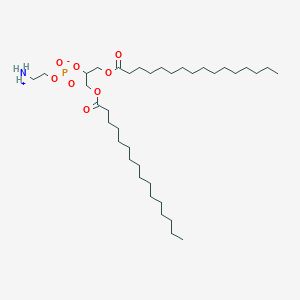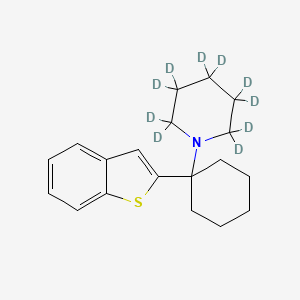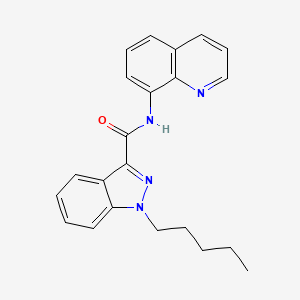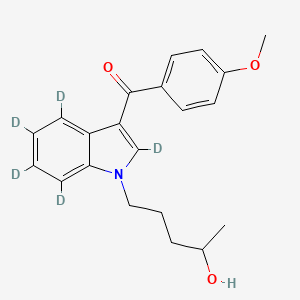![molecular formula C18H22O3 B10766063 16alpha-Hydroxyestrone-[2,3,4-13C3]](/img/structure/B10766063.png)
16alpha-Hydroxyestrone-[2,3,4-13C3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16alpha-Hydroxyestrone-[2,3,4-13C3] is a labeled derivative of 16alpha-Hydroxyestrone, an endogenous steroidal estrogen. This compound is a major metabolite of estrone and serves as an intermediate in the biosynthesis of estriol . The labeled version, 16alpha-Hydroxyestrone-[2,3,4-13C3], is used in various scientific research applications, particularly in studies involving metabolic pathways and hormone-related research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Hydroxyestrone-[2,3,4-13C3] involves the incorporation of carbon-13 isotopes at specific positions in the molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with estrone, which is commercially available.
Isotope Labeling: The carbon-13 isotopes are introduced at the 2, 3, and 4 positions of the estrone molecule through a series of chemical reactions.
Hydroxylation: The hydroxyl group is introduced at the 16alpha position using specific reagents and conditions to yield 16alpha-Hydroxyestrone-[2,3,4-13C3].
Industrial Production Methods
Industrial production of 16alpha-Hydroxyestrone-[2,3,4-13C3] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estrone are subjected to isotope labeling and hydroxylation reactions.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
16alpha-Hydroxyestrone-[2,3,4-13C3] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other estrogenic compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives of 16alpha-Hydroxyestrone-[2,3,4-13C3], which are useful in different research applications.
Scientific Research Applications
16alpha-Hydroxyestrone-[2,3,4-13C3] is widely used in scientific research, including:
Chemistry: It is used to study metabolic pathways and the synthesis of estrogenic compounds.
Biology: The compound helps in understanding hormone regulation and estrogen receptor interactions.
Medicine: It is used in research related to hormone replacement therapy and breast cancer.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
16alpha-Hydroxyestrone-[2,3,4-13C3] exerts its effects by binding to estrogen receptors. The binding is covalent and irreversible, which differentiates it from other estrogens . This binding activates various molecular pathways involved in estrogenic activity, including gene expression and cellular proliferation. The compound’s unique binding properties make it a valuable tool in studying estrogen receptor dynamics and hormone-related diseases.
Comparison with Similar Compounds
Similar Compounds
Estrone: A precursor to 16alpha-Hydroxyestrone, with similar estrogenic properties.
Estriol: Another metabolite of estrone, with different binding affinities and biological effects.
Estradiol: The most potent estrogen, with higher binding affinity to estrogen receptors.
Uniqueness
16alpha-Hydroxyestrone-[2,3,4-13C3] is unique due to its specific isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Its covalent and irreversible binding to estrogen receptors also sets it apart from other estrogens, providing unique insights into estrogen receptor interactions and hormone-related research.
Properties
IUPAC Name |
3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862210 |
Source


|
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766020.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766021.png)



![2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766071.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766091.png)
![N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766094.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)

